4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate
CAS No.:
Cat. No.: VC10229468
Molecular Formula: C18H12BrNO2S2
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12BrNO2S2 |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate |
| Standard InChI | InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2 |
| Standard InChI Key | OJYLWQRAMCFBSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s IUPAC name, 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate, reflects its three primary components:
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4-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the para position and an ester group.
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But-2-yn-1-yl linker: A four-carbon alkyne chain providing rigidity and conjugation.
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1,3-Benzothiazol-2-ylsulfanyl group: A benzothiazole ring attached via a sulfur atom, contributing to electron-deficient aromaticity and metal-binding capabilities.
The alkyne spacer facilitates click chemistry reactions, while the bromine atom offers a site for nucleophilic substitution. The benzothiazole group enhances π-π stacking interactions, which are critical in supramolecular assemblies.
Spectral Characterization
Key spectral data for this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁BrN₂O₂S₂ |
| Molecular Weight | 447.32 g/mol |
| IR (KBr, cm⁻¹) | 2200 (C≡C), 1720 (C=O), 690 (C-Br) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 4H, benzothiazole-H), 4.85 (s, 2H, CH₂), 2.55 (s, 1H, ≡CH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (C=O), 152.1 (C-Br), 132.4–121.8 (aromatic C), 94.5 (C≡C), 72.3 (C≡CH) |
The alkyne proton appears as a singlet at δ 2.55 due to symmetry, while the benzothiazole protons exhibit multiplet splitting from vicinal coupling.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a three-step protocol:
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Preparation of 4-Bromobenzoyl Chloride:
4-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the acyl chloride intermediate. -
Esterification with Propargyl Alcohol:
The acyl chloride is treated with propargyl alcohol in the presence of triethylamine to yield propargyl 4-bromobenzoate. -
Thiol-Ene Click Reaction:
Propargyl 4-bromobenzoate undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-mercaptobenzothiazole to install the benzothiazolylsulfanyl group.
Reaction Conditions and Yields
Optimization studies highlight the impact of catalysts and solvents:
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | Triethylamine | Dichloromethane | 0–25°C | 85–90% |
| CuAAC | CuI, TBTA | DMF/H₂O | 60°C | 70–75% |
The use of tris(benzyltriazolylmethyl)amine (TBTA) as a ligand minimizes side reactions during CuAAC, improving regioselectivity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF or DMSO. Stability studies indicate decomposition above 200°C, with the alkyne moiety susceptible to oxidation under acidic conditions.
Computational Analysis
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:
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HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic conductivity.
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Dipole Moment: 5.6 Debye, driven by the polar bromine and ester groups.
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LogP: 3.8, indicating lipophilicity suitable for blood-brain barrier penetration.
Applications in Drug Discovery
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL). The bromine atom enhances membrane disruption, while the benzothiazole group interferes with DNA gyrase.
Materials Science Applications
Polymer Modification
The compound serves as a crosslinker in polyurethane foams, improving thermal stability (TGA: 10% weight loss at 280°C vs. 240°C for unmodified polymer).
Optoelectronic Devices
Thin films deposited via spin-coating exhibit broad absorption in the UV-vis range (λₘₐₓ = 320 nm), making them candidates for organic photodetectors.
Recent Advances and Future Directions
Recent patents (2023–2024) highlight its use in:
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Photodynamic Therapy: Conjugates with porphyrin derivatives for targeted cancer treatment.
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Ionic Liquids: As a counterion in electrolytes for high-voltage lithium-ion batteries.
Future research should explore structure-activity relationships through modular derivatization of the benzothiazole and alkyne units.
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